6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine
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Overview
Description
6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that contains both bromine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine typically involves the bromination of a pyrazolo[1,5-a]pyridine precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyrazolo[1,5-a]pyridine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine: A simpler analog with similar bromine functionality but lacking the pyrazolo[1,5-a]pyridine core.
6-Bromo-2,2’-bipyridine: Contains a similar bromine substitution but with a bipyridine structure.
Uniqueness
6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine is unique due to its combination of bromine and methoxy groups on a pyrazolo[1,5-a]pyridine scaffold. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H8Br2N2O |
---|---|
Molecular Weight |
319.98 g/mol |
IUPAC Name |
6-bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H8Br2N2O/c1-14-8-2-7(11)5-13-9(8)6(3-10)4-12-13/h2,4-5H,3H2,1H3 |
InChI Key |
IOERGKJPHXWIJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)CBr)Br |
Origin of Product |
United States |
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